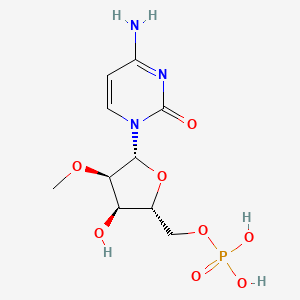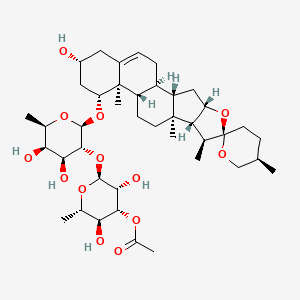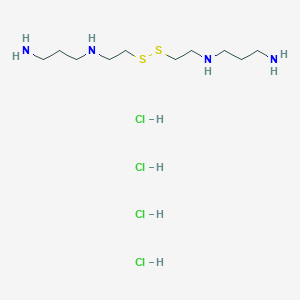
依匹他索,2/'-(P)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EPITAXOL, 2/‘-(P), also known as 7-Epitaxol, is a derivative of paclitaxel, a well-known chemotherapeutic agent. This compound is recognized for its higher stability and cytotoxicity compared to paclitaxel. EPITAXOL, 2/’-(P) has shown promising anticancer effects, particularly in head and neck squamous cell carcinoma .
科学研究应用
EPITAXOL, 2/'-(P) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical testing.
作用机制
- Additionally, 7-Epitaxol induces autophagy, as evidenced by LC3-I/II expression and reduced p62 levels in cancer cells .
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
EPITAXOL, 2/‘-(P) plays a significant role in biochemical reactions, particularly in the stabilization of microtubules. This compound interacts with tubulin, a protein that polymerizes to form microtubules, thereby inhibiting their depolymerization. This interaction is crucial for the compound’s ability to halt cell division, making it an effective anti-cancer agent. Additionally, EPITAXOL, 2/’-(P) has been shown to interact with various enzymes involved in cell cycle regulation, such as cyclin-dependent kinases, further enhancing its anti-proliferative effects .
Cellular Effects
EPITAXOL, 2/‘-(P) exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis. This compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are critical for cell survival and proliferation . EPITAXOL, 2/’-(P) also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of EPITAXOL, 2/‘-(P) involves its binding to the β-tubulin subunit of microtubules, preventing their disassembly. This binding stabilizes the microtubules, leading to the inhibition of mitosis and subsequent cell death. EPITAXOL, 2/’-(P) also inhibits the activity of certain enzymes, such as topoisomerase II, which is essential for DNA replication and repair . Furthermore, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EPITAXOL, 2/‘-(P) have been observed to change over time. The compound exhibits high stability in cell culture media, maintaining its efficacy over extended periods . It undergoes gradual degradation, leading to the formation of metabolites that may have different biological activities. Long-term studies have shown that EPITAXOL, 2/’-(P) can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of EPITAXOL, 2/‘-(P) vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, EPITAXOL, 2/’-(P) can induce toxic effects, including bone marrow suppression and neurotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of adverse effects .
Metabolic Pathways
EPITAXOL, 2/‘-(P) is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted in the bile and urine. The metabolic pathways of EPITAXOL, 2/’-(P) also involve interactions with various cofactors, such as NADPH, which are essential for its biotransformation .
Transport and Distribution
The transport and distribution of EPITAXOL, 2/‘-(P) within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells by solute carrier transporters and distributed within the cytoplasm and nucleus . EPITAXOL, 2/’-(P) also binds to plasma proteins, such as albumin, which facilitates its distribution throughout the body. The localization and accumulation of EPITAXOL, 2/'-(P) in specific tissues are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
EPITAXOL, 2/‘-(P) exhibits specific subcellular localization, primarily accumulating in the cytoplasm and nucleus. This localization is crucial for its activity, as it allows the compound to interact with microtubules and other intracellular targets. The subcellular distribution of EPITAXOL, 2/’-(P) is regulated by targeting signals and post-translational modifications, such as phosphorylation, which direct the compound to specific compartments within the cell . This precise localization enhances the efficacy of EPITAXOL, 2/'-(P) in inhibiting cell division and inducing apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of EPITAXOL, 2/'-(P) involves several steps, starting from the raw material dissolution. The process includes the use of specific solvents and reagents to achieve the desired purity and yield . The synthetic route typically involves the acetylation and benzoylation of the core structure, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of EPITAXOL, 2/'-(P) is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
化学反应分析
Types of Reactions
EPITAXOL, 2/'-(P) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alcohols or amines .
相似化合物的比较
Similar Compounds
Paclitaxel: The parent compound, known for its use in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A newer taxane with improved efficacy in certain cancers.
Uniqueness
EPITAXOL, 2/'-(P) is unique due to its higher stability and cytotoxicity compared to paclitaxel. It has shown effectiveness in cancers resistant to other taxanes, making it a valuable addition to the arsenal of chemotherapeutic agents .
属性
CAS 编号 |
179798-21-1 |
|---|---|
分子式 |
C47H51NO14 |
分子量 |
853.9 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36-,37+,38-,40-,45+,46-,47+/m0/s1 |
InChI 键 |
RCINICONZNJXQF-MEUUVHMJSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
同义词 |
EPITAXOL, 2/'-(P) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)
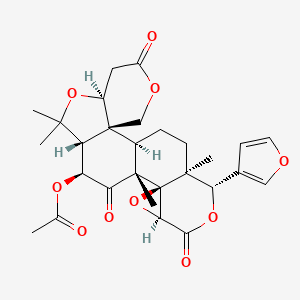
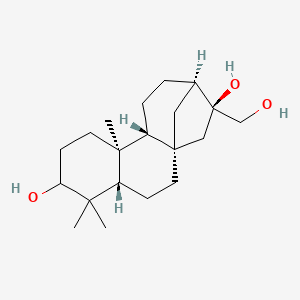
![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)
